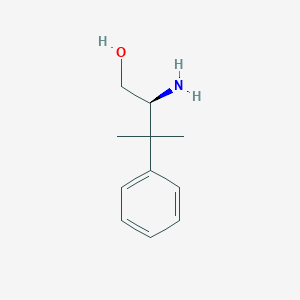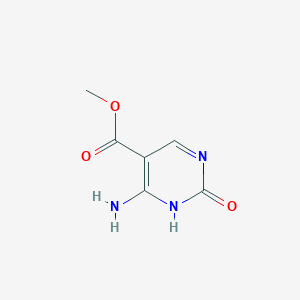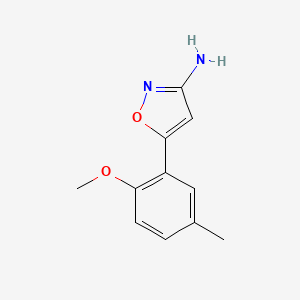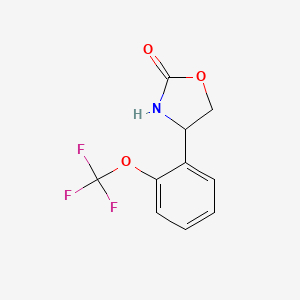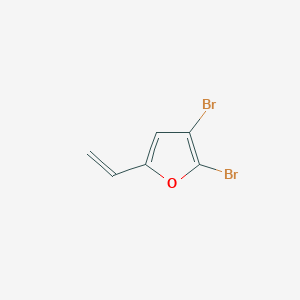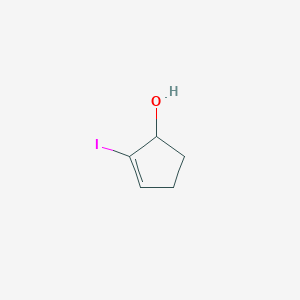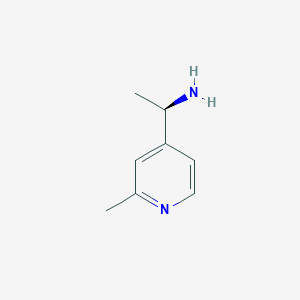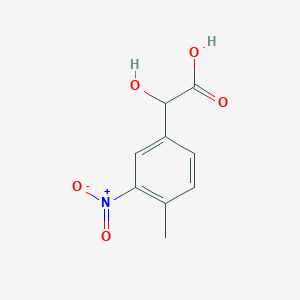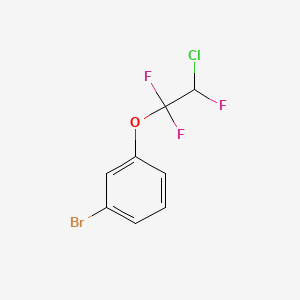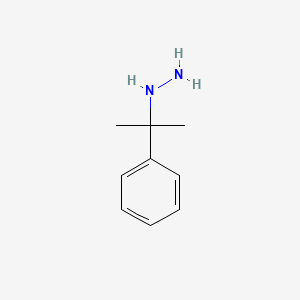
(2-Phenylpropan-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylpropan-2-yl)hydrazine: is an organic compound with the molecular formula C₉H₁₄N₂ It is a hydrazine derivative where the hydrazine group is attached to a phenylpropan-2-yl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Phenylpropan-2-yl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylacetone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
- Phenylacetone is mixed with hydrazine hydrate.
- The mixture is heated under reflux conditions.
- The product, this compound, is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Phenylpropan-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of phenylpropan-2-amine.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2-Phenylpropan-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (2-Phenylpropan-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazone derivatives with carbonyl-containing compounds, which can then undergo further chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Phenylacetone: A precursor in the synthesis of (2-Phenylpropan-2-yl)hydrazine.
2-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a hydrazine group.
Comparison:
Phenylacetone: Unlike this compound, phenylacetone is primarily used as a precursor in the synthesis of various compounds, including amphetamines.
2-Phenyl-2-propanol: This compound is used in organic synthesis and as an intermediate in the production of agrochemicals and pharmaceuticals. It differs from this compound in its functional group and reactivity.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-phenylpropan-2-ylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,11H,10H2,1-2H3 |
Clave InChI |
LNLOTGYMEDGQND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
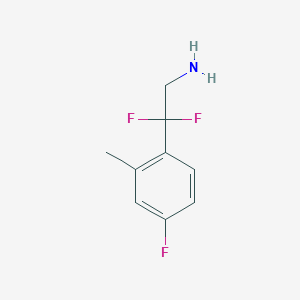
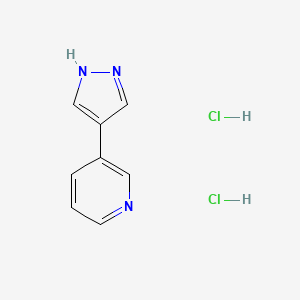
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)
